molecular formula C15H22O2 B156486 Confertifolin CAS No. 1811-23-0

Confertifolin

Cat. No. B156486
CAS RN: 1811-23-0
M. Wt: 234.33 g/mol
InChI Key: ZERYGJQXPPRRCW-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Confertifolin is a natural product that is derived from the plant species known as “Caulerpa racemosa”. It has gained significant attention in the scientific community due to its various pharmacological properties, including antitumor, anti-inflammatory, and antioxidant activities.

Mechanism Of Action

The mechanism of action of confertifolin is not fully understood, but it is believed to involve multiple pathways. It has been reported to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. It also exerts anti-inflammatory and antioxidant effects by modulating the production of cytokines and reactive oxygen species (ROS).

Biochemical And Physiological Effects

Confertifolin has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it can scavenge free radicals and prevent oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of confertifolin is its broad-spectrum antitumor activity, which makes it a potential candidate for the treatment of various types of cancer. It also possesses anti-inflammatory and antioxidant properties that can be useful in the treatment of inflammatory and neurodegenerative diseases. However, the limitations of confertifolin include its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has poor stability under acidic conditions, which can limit its use in certain applications.

Future Directions

The potential of confertifolin as a therapeutic agent has gained significant attention in recent years. Future studies should focus on elucidating the mechanism of action of confertifolin and identifying its molecular targets. It is also important to investigate the pharmacokinetics and toxicity of confertifolin in preclinical and clinical studies. Additionally, the development of novel formulations and delivery systems can enhance the bioavailability and therapeutic efficacy of confertifolin.

Scientific Research Applications

Confertifolin has been extensively studied for its various pharmacological activities. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also possesses anti-inflammatory and antioxidant properties that make it a promising candidate for the treatment of inflammatory diseases, such as arthritis and neurodegenerative disorders, such as Alzheimer's disease.

properties

CAS RN

1811-23-0

Product Name

Confertifolin

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h12H,4-9H2,1-3H3/t12-,15+/m0/s1

InChI Key

ZERYGJQXPPRRCW-SWLSCSKDSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=C2COC3=O)(C)C

SMILES

CC1(CCCC2(C1CCC3=C2COC3=O)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2COC3=O)C)C

Other CAS RN

1811-23-0

synonyms

6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho(1,2-c)furan-3 (1H)-one
confertifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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